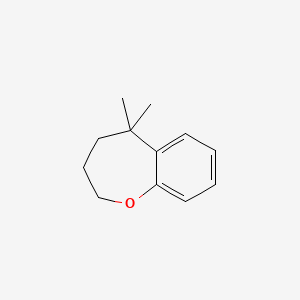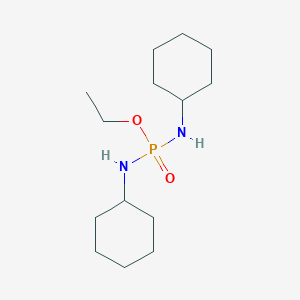
4-Methyl-N-(2-phenylprop-2-ene-1-sulfinyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-(2-phenylprop-2-ene-1-sulfinyl)benzene-1-sulfonamide is an organic compound with a complex structure that includes both sulfonamide and sulfinyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-phenylprop-2-ene-1-sulfinyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-phenylprop-2-ene-1-amine under controlled conditions to form the desired sulfonamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-N-(2-phenylprop-2-ene-1-sulfinyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: 4-Methyl-N-(2-phenylprop-2-ene-1-sulfonyl)benzene-1-sulfonamide.
Reduction: 4-Methyl-N-(2-phenylprop-2-ene-1-sulfanyl)benzene-1-sulfonamide.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-(2-phenylprop-2-ene-1-sulfinyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide and sulfinyl groups into target molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-N-(2-phenylprop-2-ene-1-sulfinyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the sulfinyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylphenyl 2-phenylprop-2-en-1-yl sulfone: Similar structure but with a sulfone group instead of a sulfinyl group.
4-Methyl-N-(2-phenylprop-2-ene-1-sulfanyl)benzene-1-sulfonamide: Similar structure but with a sulfide group instead of a sulfinyl group.
Uniqueness
4-Methyl-N-(2-phenylprop-2-ene-1-sulfinyl)benzene-1-sulfonamide is unique due to the presence of both sulfonamide and sulfinyl functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
58647-55-5 |
|---|---|
Molekularformel |
C16H17NO3S2 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
4-methyl-N-(2-phenylprop-2-enylsulfinyl)benzenesulfonamide |
InChI |
InChI=1S/C16H17NO3S2/c1-13-8-10-16(11-9-13)22(19,20)17-21(18)12-14(2)15-6-4-3-5-7-15/h3-11,17H,2,12H2,1H3 |
InChI-Schlüssel |
UZEJHKHVDBCPGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NS(=O)CC(=C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane](/img/structure/B14614140.png)

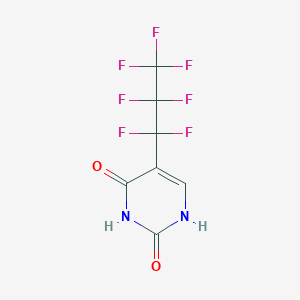
![Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane](/img/structure/B14614161.png)

![Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl-](/img/structure/B14614181.png)
![5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine](/img/structure/B14614186.png)
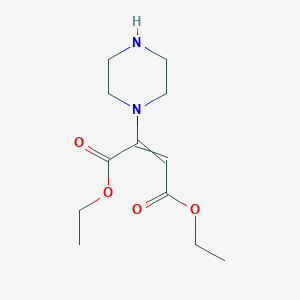
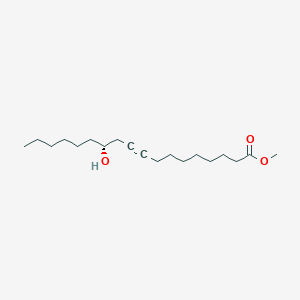
![6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one](/img/structure/B14614212.png)


